molecular formula C31H66Cl2N4O B599827 Allylamine polymer with 1-chloro-2,3-epoxypropane CAS No. 182815-43-6

Allylamine polymer with 1-chloro-2,3-epoxypropane

Cat. No. B599827
CAS RN: 182815-43-6
M. Wt: 581.796
InChI Key: NXOLVMFMAFCDSR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Colesevelam is a non-absorbed polymer that binds bile acids in the intestine, impedes their reabsorption and lowers serum lipids. In patients with type 2 diabetes mellitus, colesevelam also lowers blood glucose levels by an unknown mechanism.

Scientific Research Applications

Polymer Synthesis and Properties

1-Chloro-2,3-epoxypropane (CEP) reacts with amines to form linear, thermally stable amino polymers, useful as modifiers for synthetic fibers. These polymers have high melting temperatures without decomposition and exhibit low weight losses at elevated temperatures, indicating good thermal stability (Caldo, 1984).

Polymerization Kinetics

The polymerization of 1-chloro-2,3-epoxypropane has been studied for its kinetics and thermodynamic features. This process has a negative temperature coefficient and a ceiling temperature of 52.6°C, suggesting specific conditions under which the polymerization is most effective (Mateva & Kabaiwanov, 1977).

Ionic Telomerization

Ionic telomerization of 1-chloro-2,3-epoxypropane with allyl alcohol in the presence of boron trifluoride etherate leads to halogenated epoxy oligoethers. These synthesized products are efficient as active diluents for ED-20 resin-based compounds (Kerimov et al., 2013).

Application in Cationic Polymers

A cationic polymer synthesized through the condensation reaction of dimethylamine and 1-chloro-2,3-epoxypropane shows excellent fixation properties for dyed fabric with reactive dyes and good flocculability for dye wastewater (Xiaodong, 2009).

Polyelectrolyte Properties

Poly(allylamine) hydrochloride, a weak cationic polyelectrolyte, shows varied aggregation properties at different pH values and aging times. This behavior is relevant for understanding the dynamic processes of polymer aggregations in different conditions (Park et al., 2008).

properties

CAS RN

182815-43-6

Product Name

Allylamine polymer with 1-chloro-2,3-epoxypropane

Molecular Formula

C31H66Cl2N4O

Molecular Weight

581.796

IUPAC Name

2-(chloromethyl)oxirane;prop-2-en-1-amine;N-prop-2-enyldecan-1-amine;trimethyl-[6-(prop-2-enylamino)hexyl]azanium;chloride

InChI

InChI=1S/C13H27N.C12H27N2.C3H5ClO.C3H7N.ClH/c1-3-5-6-7-8-9-10-11-13-14-12-4-2;1-5-10-13-11-8-6-7-9-12-14(2,3)4;4-1-3-2-5-3;1-2-3-4;/h4,14H,2-3,5-13H2,1H3;5,13H,1,6-12H2,2-4H3;3H,1-2H2;2H,1,3-4H2;1H/q;+1;;;/p-1

InChI Key

NXOLVMFMAFCDSR-UHFFFAOYSA-M

SMILES

CCCCCCCCCCNCC=C.C[N+](C)(C)CCCCCCNCC=C.C=CCN.C1C(O1)CCl.[Cl-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Allylamine polymer with 1-chloro-2,3-epoxypropane
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